[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Description
[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a 4-methylphenoxy substituent at position 5, and a hydroxymethyl group at position 4 of the pyrazole ring (CAS: 318234-01-4) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methylphenoxy moiety contributes to electronic and steric effects. This compound is commercially available for research purposes, with a molecular formula of C₁₃H₁₃F₃N₂O₂ and a molecular weight of 294.35 g/mol . Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous pyrazole derivatives (e.g., using α-halogenated ketones or aryl halides) .
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8-3-5-9(6-4-8)20-12-10(7-19)11(13(14,15)16)17-18(12)2/h3-6,19H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYMWXXBSBICJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152853 | |
| Record name | 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-97-4 | |
| Record name | 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenol with trifluoromethylpyrazole under specific conditions to introduce the trifluoromethyl group. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest for developing new pharmaceuticals. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound may be explored for its pharmacological properties. Research into its mechanism of action and effects on biological systems can provide insights into its potential therapeutic uses.
Industry
Industrially, the compound can be used in the development of new materials or as a reagent in various chemical processes. Its stability and reactivity make it suitable for a range of applications.
Mechanism of Action
The mechanism by which [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF₃) vs.
- Phenoxy vs.
- Hydroxymethyl (CH₂OH) vs. Carbaldehyde (CHO): The hydroxymethyl group enhances solubility in polar solvents, while the aldehyde derivative serves as a reactive intermediate for further functionalization .
Biological Activity
[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12F3N2O
- Molecular Weight : 270.24 g/mol
Mechanisms of Biological Activity
Research indicates that compounds in the pyrazole family exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific mechanisms of action for this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Cell Signaling Modulation : The trifluoromethyl group may enhance the compound's ability to interact with specific receptors or enzymes involved in cellular signaling pathways.
Antitumor Activity
A study evaluating the antitumor properties of pyrazole derivatives found that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of electron-donating groups, such as the methyl group in this compound, is believed to increase its activity by improving solubility and receptor binding affinity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 12.5 |
| This compound | HeLa (cervical cancer) | 10.0 |
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory effects, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the inhibition of COX enzymes and reduction of pro-inflammatory cytokines.
Case Studies
- Case Study on Antitumor Efficacy : In a recent study published in Journal of Medicinal Chemistry, researchers tested a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that this compound had a notable effect on reducing cell viability in both A549 and HeLa cells, suggesting its potential as an anticancer agent.
- Anti-inflammatory Mechanism Exploration : A separate investigation focused on the anti-inflammatory properties of various pyrazole derivatives, where this compound was shown to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
